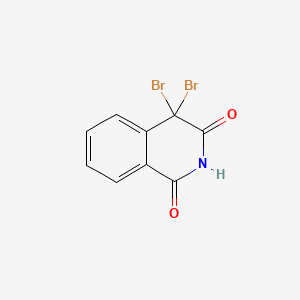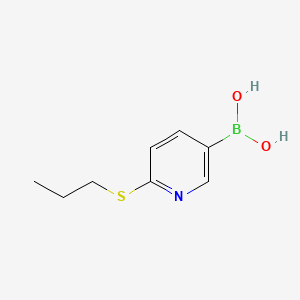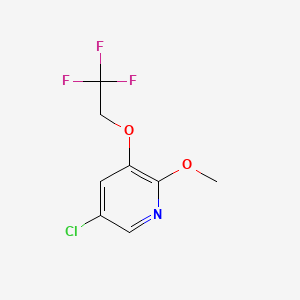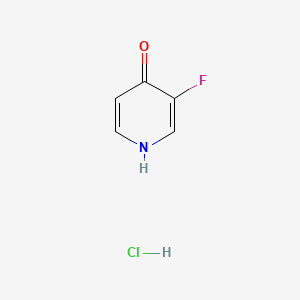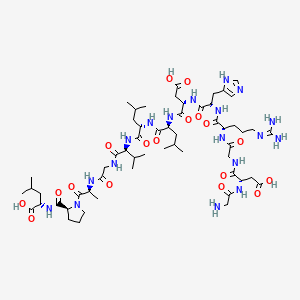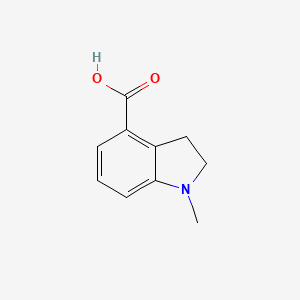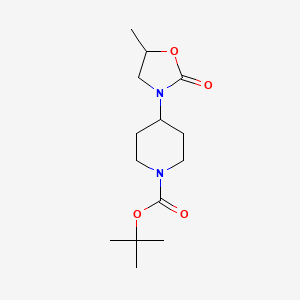![molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5](/img/structure/B596909.png)
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Vue d'ensemble
Description
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions of the biphenyl structure, and a carboxylic acid group is attached at the 3 position
Méthodes De Préparation
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method is the reaction of 4,4’-difluorobiphenyl with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with altered functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It has been found to inhibit cell death by blocking the voltage-dependent anion channel (VDAC), preventing the release of the caspase activator, CYC1, from the mitochondrial membrane. This regulation of cell death pathways makes it a compound of interest in the study of apoptosis and related processes .
Comparaison Avec Des Composés Similaires
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:
4,4’-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Difluorodiphenyl: Similar structure but different functional groups, leading to different chemical properties and applications.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: A related compound with a single fluorine substitution, which may exhibit different biological activities
Propriétés
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOLNTPEYOGOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673367 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164164-26-5 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

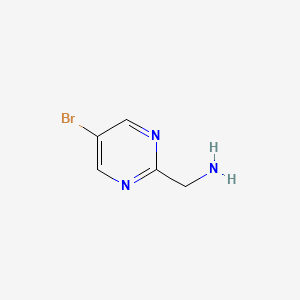
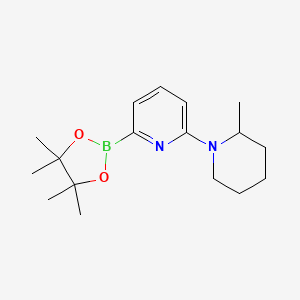
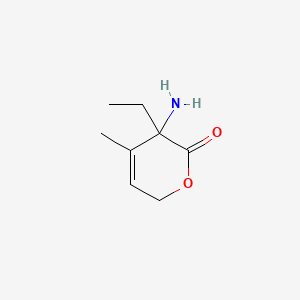
![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)

